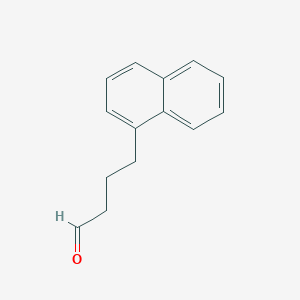

4-(Naphthalen-1-yl)butanal

Description

4-(Naphthalen-1-yl)butanal is an organic aldehyde characterized by a four-carbon chain terminating in an aldehyde group (-CHO) and substituted at the fourth carbon with a naphthalen-1-yl moiety. Its molecular formula is C₁₄H₁₂O, with a molecular weight of 196.25 g/mol. The naphthalene ring, a polycyclic aromatic hydrocarbon, confers significant hydrophobicity and π-π stacking capabilities, while the aldehyde group enhances electrophilic reactivity.

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-naphthalen-1-ylbutanal |

InChI |

InChI=1S/C14H14O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-11H,3-4,7H2 |

InChI Key |

RIEYVSPLMBEGOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)butanal typically involves the reaction of naphthalene with butanal under specific conditions. One common method is the Friedel-Crafts acylation, where naphthalene reacts with butanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-1-yl)butanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-(Naphthalen-1-yl)butanoic acid.

Reduction: 4-(Naphthalen-1-yl)butanol.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Naphthalen-1-yl)butanal has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)butanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Structure | Functional Groups | Key Substituent |

|---|---|---|---|

| This compound | Butanal chain | Aldehyde (-CHO) | Naphthalen-1-yl |

| 4-(4-Hydroxyphenyl)butanal | Butanal chain | Aldehyde (-CHO) | 4-Hydroxyphenyl |

| 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-one | Butanone chain | Ketone (C=O) | Naphthalen-1-yl, dimethylamino |

| Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate | Butanoate ester chain | Ester (-COOEt), ketone (C=O) | Naphthalen-1-yl |

| 4-(1-Ethyl-1H-imidazol-2-yl)butanal | Butanal chain | Aldehyde (-CHO) | 1-Ethylimidazol-2-yl |

Key Observations :

- Aldehyde vs. Ketone/Ester : The aldehyde group in this compound enables nucleophilic addition reactions (e.g., Schiff base formation), unlike ketones or esters, which are less electrophilic .

- Substituent Effects : The naphthalen-1-yl group enhances steric bulk and aromatic interactions compared to phenyl or heterocyclic substituents, influencing solubility and binding affinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 196.25 | 3.8 | ~0.5 (DMSO) | 85–90 |

| 4-(4-Hydroxyphenyl)butanal | 164.20 | 1.2 | ~10 (Water) | 120–125 |

| Ethyl 4-(naphthalen-1-yl)-3-oxobutanoate | 256.32 | 4.2 | ~0.3 (Ethanol) | 60–65 |

| 4-(1-Ethylimidazol-2-yl)butanal | 166.22 | 0.9 | ~20 (Methanol) | Liquid at RT |

Key Observations :

- Hydrophobicity : The naphthalene moiety increases LogP values (e.g., 3.8 for this compound vs. 1.2 for 4-(4-Hydroxyphenyl)butanal), reducing aqueous solubility but enhancing membrane permeability .

- Thermal Stability : Higher melting points in naphthalene derivatives correlate with stronger intermolecular π-π stacking .

Key Observations :

- Reactivity : The aldehyde in this compound is more reactive than esters or ketones, making it a versatile intermediate for C–C bond formation .

- Biological Activity : Naphthalene derivatives often exhibit enhanced antimicrobial and anti-cancer properties due to planar aromatic systems interacting with biological targets .

Positional Isomerism and Substituent Effects

- Naphthalen-1-yl vs. Naphthalen-2-yl : Compounds with substituents at the 1-position of naphthalene (e.g., this compound) exhibit stronger π-stacking than 2-position analogs, influencing crystallinity and receptor binding .

- Heterocyclic vs. Aromatic Substituents : Imidazole or pyridine groups (e.g., 4-(1-Ethylimidazol-2-yl)butanal) introduce basicity and hydrogen-bonding capabilities absent in purely aromatic systems .

Biological Activity

4-(Naphthalen-1-yl)butanal is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews recent findings on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound was evaluated against several human cancer cell lines, including A549 (lung), MCF-7 (breast), and HCT116 (colon) cells.

In Vitro Studies

The compound demonstrated significant growth inhibition in these cancer cell lines. For instance, the IC50 values for this compound were found to be 10.74 µM for A549 cells and 18.73 µM for MCF-7 cells, indicating a potent effect compared to control treatments .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Cell Type |

|---|---|---|

| A549 | 10.74 | Lung Cancer |

| MCF-7 | 18.73 | Breast Cancer |

| HCT116 | TBD | Colon Cancer |

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Studies using AO/EB dual staining assays indicated that the compound promotes apoptosis in A549 cells, suggesting that its antiproliferative activity is mediated via apoptotic pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. The compound was assessed for its ability to inhibit protein denaturation, a marker of inflammation.

Table 2: Anti-inflammatory Activity of this compound

| Compound | % Inhibition | Standard Comparison |

|---|---|---|

| This compound | 82.12 | Diclofenac Sodium (84.57%) |

The results indicate that the compound exhibits significant anti-inflammatory potential, with inhibition rates comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents on the naphthalene ring and the butanal moiety play critical roles in modulating its activity.

Key Findings

- Electron-withdrawing groups at specific positions on the naphthalene ring enhance inhibitory activity against cancer cell lines.

- The presence of halogen substituents (e.g., fluoro, chloro, bromo) at the para position significantly increases both anticancer and anti-inflammatory activities .

Case Studies

Several case studies have documented the therapeutic potential of compounds similar to this compound in clinical settings:

- Case Study on Lung Cancer :

- Case Study on Inflammatory Diseases :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.